molecular formula C7H7ClNO4P B12094321 4-Nitrophenyl methylphosphonochloridate CAS No. 36459-53-7

4-Nitrophenyl methylphosphonochloridate

Cat. No.: B12094321
CAS No.: 36459-53-7
M. Wt: 235.56 g/mol
InChI Key: LQDFMRDJFIGNIE-UHFFFAOYSA-N
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Description

Phosphonochloridic acid, methyl-, 4-nitrophenyl ester is a chemical compound with the molecular formula C7H7ClNO4P. It is known for its role in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a phosphonochloridic acid group, a methyl group, and a 4-nitrophenyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonochloridic acid, methyl-, 4-nitrophenyl ester can be synthesized through several methods. One common approach involves the reaction of methyl phosphonochloridate with 4-nitrophenol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .

Industrial Production Methods

In an industrial setting, the production of phosphonochloridic acid, methyl-, 4-nitrophenyl ester may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phosphonochloridic acid, methyl-, 4-nitrophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Bases: Triethylamine, sodium hydroxide

    Solvents: Dichloromethane, ethanol

Major Products Formed

    Phosphonamidates: Formed from the reaction with amines

    Phosphonates: Formed from the reaction with alcohols

    Phosphonic Acids: Formed from hydrolysis reactions

Scientific Research Applications

Phosphonochloridic acid, methyl-, 4-nitrophenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonochloridic acid, methyl-, 4-nitrophenyl ester involves the formation of covalent bonds with nucleophilic groups in target molecules. The ester group is particularly reactive, allowing for the efficient transfer of the phosphonochloridic acid moiety to nucleophiles such as amines or alcohols. This reactivity is harnessed in various synthetic and biological applications.

Comparison with Similar Compounds

Phosphonochloridic acid, methyl-, 4-nitrophenyl ester can be compared with other similar compounds such as:

    Phosphonochloridic acid, ethyl-, 4-nitrophenyl ester: Similar structure but with an ethyl group instead of a methyl group, leading to slightly different reactivity and properties.

    Phosphonochloridic acid, methyl-, 2-nitrophenyl ester: Similar structure but with the nitro group in the 2-position, affecting the electronic properties and reactivity of the compound.

Conclusion

Phosphonochloridic acid, methyl-, 4-nitrophenyl ester is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and bioconjugation. Its unique chemical properties and reactivity make it a valuable reagent in various scientific research fields.

Biological Activity

4-Nitrophenyl methylphosphonochloridate (4-NPMPC) is a compound of significant interest in biochemical research, particularly due to its role as a synthetic intermediate in the production of phosphonates and phosphonamidates, which are known for their biological activities, including enzyme inhibition. This article explores the biological activity of 4-NPMPC, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

4-NPMPC is an organophosphorus compound that acts primarily as an electrophile. Its mechanism involves the formation of covalent bonds with nucleophilic sites on enzymes, particularly serine residues in active sites. This property is crucial for its function as an inhibitor of various enzymes, including acetylcholinesterase (AChE), which plays a vital role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine.

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC₇H₈ClN₁O₄P
Molecular Weight223.56 g/mol
SolubilitySoluble in organic solvents
StabilitySensitive to hydrolysis

Enzyme Inhibition

One of the most studied applications of 4-NPMPC is its role as an inhibitor of AChE. The irreversible inhibition of AChE by organophosphorus compounds like 4-NPMPC leads to the accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors. This action has implications for both therapeutic and toxicological contexts.

  • Inhibition Potency : Research indicates that 4-NPMPC exhibits sub-micromolar inhibition constants (KiK_i) against AChE, which demonstrates its potency as an enzyme inhibitor .

Antimicrobial Activity

Phosphonates derived from 4-NPMPC have been explored for their antibacterial properties. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Study on Acetylcholinesterase Inhibition

In a study evaluating various organophosphate compounds, including 4-NPMPC, it was found that this compound effectively inhibited AChE activity in vitro. The study utilized Ellman's assay to measure enzyme activity before and after exposure to the compound. The results indicated a significant reduction in enzyme activity at low concentrations, supporting the compound's potential as a therapeutic agent against conditions involving cholinergic dysfunction .

Development of Antidotes

Another significant application of 4-NPMPC is in the development of antidotes for nerve agent poisoning. Research has focused on synthesizing compounds that can reactivate AChE following inhibition by nerve agents. The analogs derived from 4-NPMPC have been tested for their ability to restore AChE function in vivo, demonstrating promising results that could lead to effective treatments for exposure to organophosphate nerve agents .

Properties

CAS No.

36459-53-7

Molecular Formula

C7H7ClNO4P

Molecular Weight

235.56 g/mol

IUPAC Name

1-[chloro(methyl)phosphoryl]oxy-4-nitrobenzene

InChI

InChI=1S/C7H7ClNO4P/c1-14(8,12)13-7-4-2-6(3-5-7)9(10)11/h2-5H,1H3

InChI Key

LQDFMRDJFIGNIE-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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